molecular formula C20H25N3O2S B5142000 4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide

4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B5142000
M. Wt: 371.5 g/mol
InChI Key: UIULMBDIYDBHFG-UHFFFAOYSA-N
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Description

4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes a butoxy group, a dimethylamino phenyl group, and a carbamothioyl benzamide moiety

Properties

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-4-5-14-25-18-12-6-15(7-13-18)19(24)22-20(26)21-16-8-10-17(11-9-16)23(2)3/h6-13H,4-5,14H2,1-3H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULMBDIYDBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-(dimethylamino)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy or dimethylamino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at varying temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide
  • 4-butoxy-N-{[4-(dimethylamino)phenyl]carbamoyl}benzamide
  • 4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzoate

Uniqueness

4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group enhances its solubility in organic solvents, while the dimethylamino group contributes to its basicity and potential interactions with biological targets. The carbamothioyl group adds to its versatility in undergoing various chemical transformations.

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